molecular formula C36H35N5O6S B2758254 N-(2-furylmethyl)-2-[(8-oxo-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]butanamide CAS No. 689759-36-2

N-(2-furylmethyl)-2-[(8-oxo-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]butanamide

Cat. No. B2758254
CAS RN: 689759-36-2
M. Wt: 665.77
InChI Key: JMLLPUXMMYZAJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-furylmethyl)-2-[(8-oxo-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]butanamide is a useful research compound. Its molecular formula is C36H35N5O6S and its molecular weight is 665.77. The purity is usually 95%.
BenchChem offers high-quality N-(2-furylmethyl)-2-[(8-oxo-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-furylmethyl)-2-[(8-oxo-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structure-Activity Relationship Studies

Quinazoline derivatives have been extensively studied for their binding potency and activity in biological systems. Research has shown that modifications to the quinazoline structure can significantly affect its biological activity. For example, replacing certain groups within the molecule can alter its binding affinity to receptors or enzymes, making these compounds valuable in the development of new therapeutic agents. Studies such as those by Francis et al. (1988) and Chern et al. (1993) have explored the synthesis and structure-activity relationships of quinazoline derivatives, providing insights into their potential applications in medicinal chemistry and drug design (Francis et al., 1988), (Chern et al., 1993).

Antimicrobial and Nematicidal Properties

Some quinazoline derivatives have been evaluated for their antimicrobial and nematicidal properties, showing significant activity against various microorganisms. This suggests that certain modifications to the quinazoline structure could yield compounds with potential applications in agriculture as nematicides or in medicine as antimicrobial agents. Reddy et al. (2016) synthesized a series of triazoloquinazolinylthiazolidinones and evaluated their antimicrobial and nematicidal activities, highlighting the versatility of quinazoline derivatives in addressing different biological challenges (Reddy et al., 2016).

Anticonvulsant Effects

Research into quinazoline derivatives has also uncovered their potential anticonvulsant effects. The synthesis and evaluation of N-(benzo[d]thiazol-2-ylcarbamoyl)-2-methyl-4-oxoquinazoline-3(4H)-carbothioamide derivatives, for instance, demonstrated notable anticonvulsant activities in experimental models. This opens up avenues for the development of new antiepileptic drugs based on quinazoline chemistry (Malik et al., 2013).

Novel Synthesis Methods

Advancements in the synthesis of quinazoline derivatives have been pivotal in expanding their scientific and therapeutic applications. Innovative methods have been developed for the synthesis of carbonyl-containing N-heterocycles, including quinazoline derivatives. These methods feature broad substrate scopes, excellent yields, and good functional group compatibility, facilitating the exploration of new potential applications for these compounds (Govindan et al., 2022).

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[[8-oxo-7-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H35N5O6S/c1-2-32(33(42)37-21-27-9-6-18-45-27)48-36-38-29-20-31-30(46-23-47-31)19-28(29)35(44)41(36)22-24-10-12-25(13-11-24)34(43)40-16-14-39(15-17-40)26-7-4-3-5-8-26/h3-13,18-20,32H,2,14-17,21-23H2,1H3,(H,37,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLLPUXMMYZAJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CC=CO1)SC2=NC3=CC4=C(C=C3C(=O)N2CC5=CC=C(C=C5)C(=O)N6CCN(CC6)C7=CC=CC=C7)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H35N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

665.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(furan-2-yl)methyl]-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.